molecular formula C11H18O2 B8441209 2-Pentyl-3-methoxy-2-cyclopentenone

2-Pentyl-3-methoxy-2-cyclopentenone

Cat. No. B8441209
M. Wt: 182.26 g/mol
InChI Key: OWWCKPRCKYKFJZ-UHFFFAOYSA-N
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Patent
US07897802B2

Procedure details

To 32.5 g (0.19 mol) of 2-n-pentyl-1,3-cyclopentanedione was added 650 ml of methanol containing 1 wt % of hydrogen chloride (prepared by preliminarily blowing hydrogen chloride therein), followed by heating under reflux for 5 hours and cooling to 25° C. Then, thereto was gradually added 15.4 g of sodium hydrogencarbonate followed by stirring for 30 minutes at 25° C. Methanol was distilled off in vacuo and then 200 mL of water and 200 mL of isobutanol were added. The resulting mixture was stirred for 10 minutes at 25° C. and then allowed to stand to separate the organic phase. Isobutanol in the organic phase was distilled off, yielding 2-pentyl-3-methoxy-2-cyclopentenone (a compound in which R20 represents an n-pentyl group, and R21 represents a methyl group in the above formula (14)). Gas chromatographic analysis showed that the yield of 2-pentyl-3-methoxy-2-cyclopentenone relative to 2-n-pentyl-1,3-cyclopentanedione was 80%.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:6]1[C:10](=[O:11])[CH2:9][CH2:8][C:7]1=[O:12])[CH2:2][CH2:3][CH2:4][CH3:5].Cl.[C:14](=O)([O-])O.[Na+]>CO>[CH2:1]([C:6]1[C:10](=[O:11])[CH2:9][CH2:8][C:7]=1[O:12][CH3:14])[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
C(CCCC)C1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
650 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15.4 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off in vacuo
ADDITION
Type
ADDITION
Details
200 mL of water and 200 mL of isobutanol were added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 10 minutes at 25° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate the organic phase
DISTILLATION
Type
DISTILLATION
Details
Isobutanol in the organic phase was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCC)C=1C(CCC1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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